4-Amino-2-chloro-3-fluorophenol

Vue d'ensemble

Description

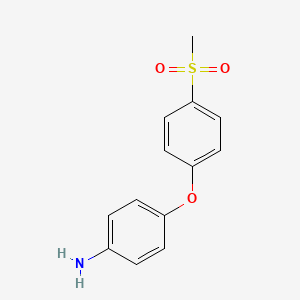

4-Amino-2-chloro-3-fluorophenol is a raw material used in the production of various substances, including certain medicines and pesticides . The presence of fluorine in the molecule increases its lipophilicity, enhancing membrane permeability and making it suitable as an active component intermediate in some medicines .

Synthesis Analysis

A practical synthetic route to regorafenib, a target compound, was obtained via a 10-step synthesis starting from 2-picolinic acid, 4-chloro-3-(trifluoromethyl)aniline, and 3-fluorophenol . This synthesis involves the preparation of 4-amino-3-fluorophenol via Fries and Beckman rearrangements using an economical and practical protocol .Molecular Structure Analysis

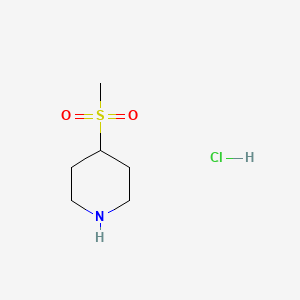

The molecular formula of 4-Amino-2-chloro-3-fluorophenol is C6H5ClFNO . It has a molecular weight of 161.561 . The structure includes a phenol group with chlorine, fluorine, and an amino group attached to the benzene ring .Physical And Chemical Properties Analysis

4-Amino-2-chloro-3-fluorophenol has a density of 1.5±0.1 g/cm3 . It has a boiling point of 285.9±40.0 °C at 760 mmHg . The flash point is 126.7±27.3 °C .Applications De Recherche Scientifique

Synthesis of Pharmaceutical Compounds

4-Amino-2-chloro-3-fluorophenol: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its unique structure, featuring an amino group adjacent to a fluorine and chlorine-substituted phenol, makes it a versatile precursor for the development of a wide range of therapeutic agents. For example, it can be used in the synthesis of benzimidazole- and benzoxazole-pyrimidone selective PI3Kβ inhibitors, which are promising for the treatment of PTEN-deficient cancers .

Safety and Hazards

Orientations Futures

4-Amino-2-chloro-3-fluorophenol has potential applications in various fields. It can be used in organic synthesis reactions as an organic synthesis intermediate . It can be used in the preparation of dyes, drugs, pesticides, and other compounds . In addition, it can also be used in the preparation of certain catalysts and polymer materials .

Mécanisme D'action

Target of Action

4-Amino-2-chloro-3-fluorophenol is an organic compound used extensively in various fields of research and industry . . It is often used as an intermediate in organic synthesis reactions .

Mode of Action

As an organic synthesis intermediate, it likely interacts with other compounds to form new substances . The specifics of these interactions would depend on the particular synthesis process in which it is used.

Biochemical Pathways

As an intermediate in organic synthesis, it could potentially be involved in a variety of biochemical pathways depending on the final products being synthesized .

Pharmacokinetics

It is known that the compound is a white solid crystal that can be dissolved in organic solvents, such as alcohols and ethers, and is slightly soluble in water . These properties could influence its bioavailability.

Result of Action

As an intermediate in organic synthesis, its primary role is likely to contribute to the formation of other compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Amino-2-chloro-3-fluorophenol. For instance, it is recommended to store the compound in a dark place, sealed, and at room temperature to maintain its stability . The compound’s solubility in different solvents could also affect its action and efficacy in different environments .

Propriétés

IUPAC Name |

4-amino-2-chloro-3-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFNO/c7-5-4(10)2-1-3(9)6(5)8/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEIRBFCWDDTCEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)F)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00630604 | |

| Record name | 4-Amino-2-chloro-3-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1003710-18-6 | |

| Record name | 4-Amino-2-chloro-3-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(5-Isobutylisoxazol-3-yl)methyl]amine](/img/structure/B1289950.png)

![6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1289967.png)